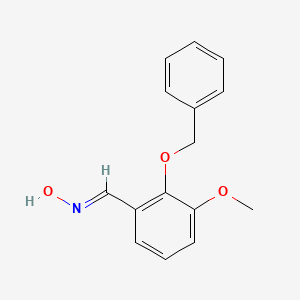

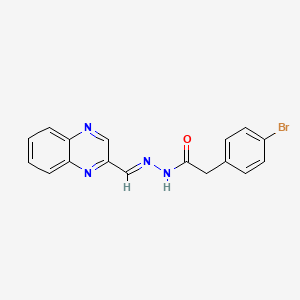

2-(benzyloxy)-3-methoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzyloxy)-3-methoxybenzaldehyde oxime is a chemical compound that is widely used in scientific research. It is a type of oxime that has been synthesized using various methods. This compound has been found to have significant biochemical and physiological effects, making it an important tool in many research studies.

科学的研究の応用

Organic Synthesis and Catalysis

- Reduction and Oxidation Reactions: The reduction of aldehyde groups in derivatives similar to 2-(benzyloxy)-3-methoxybenzaldehyde leads to the formation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. This process highlights its role in synthesizing sterically hindered catechols and benzoquinones, offering insights into photostability improvements through structural modifications (Arsenyev et al., 2016).

- Catalytic Applications: Research into the catalytic oxidation of aryloximes to arylaldehydes has shown the effectiveness of ruthenium (III) chloride in facilitating these transformations, highlighting its potential in synthetic chemistry for efficient and selective oxidation processes (Manjunatha et al., 2021).

Anticancer Research

- Anticancer Activity: A study on benzyloxybenzaldehyde derivatives against HL-60 cells showed significant anticancer activity, particularly for compounds structurally related to 2-(benzyloxy)-3-methoxybenzaldehyde. These compounds were found to induce cell cycle arrest and apoptosis, highlighting their therapeutic potential (Lin et al., 2005).

Materials Science

- Photocatalytic Applications: The selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on titanium dioxide under visible light irradiation demonstrates the utility of such compounds in environmental applications and synthetic organic chemistry (Higashimoto et al., 2009).

Pharmaceutical Applications

- Radiosynthesis and Biodistribution: Fluorinated aldehyde-containing prosthetic groups have been developed for quantitative receptor imaging using PET. This study illustrates the use of aldehyde functionalities in designing novel imaging agents for diagnostic purposes (Glaser et al., 2008).

Crystallography

- Structural Analysis: Crystal structures of methoxybenzaldehyde oxime derivatives, including those with substituents similar to 2-(benzyloxy)-3-methoxybenzaldehyde, have been investigated to understand different conformations and hydrogen-bonding patterns, contributing to the field of molecular design and crystal engineering (Gomes et al., 2018).

作用機序

Safety and Hazards

将来の方向性

Recent developments in oxime research have focused on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . This could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .

特性

IUPAC Name |

(NE)-N-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-9-5-8-13(10-16-17)15(14)19-11-12-6-3-2-4-7-12/h2-10,17H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPDDALWSCCFRP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)

![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)